molecular formula C16H14O4 B13337811 2-(4-Methoxy-3-methylbenzoyl)benzoic acid

2-(4-Methoxy-3-methylbenzoyl)benzoic acid

Cat. No.: B13337811
M. Wt: 270.28 g/mol
InChI Key: GSBBBWMAPXTZSU-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of benzoic acid, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzoyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoic acid as the acylating agent and anisole (methoxybenzene) as the substrate. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly catalysts and solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-3-methylbenzoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(4-methoxy-3-methylbenzoyl)benzoic acid

InChI

InChI=1S/C16H14O4/c1-10-9-11(7-8-14(10)20-2)15(17)12-5-3-4-6-13(12)16(18)19/h3-9H,1-2H3,(H,18,19)

InChI Key

GSBBBWMAPXTZSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)OC

Origin of Product

United States

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